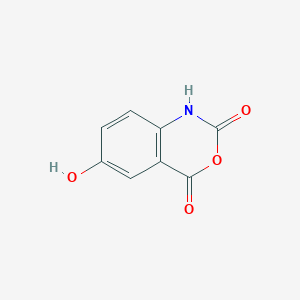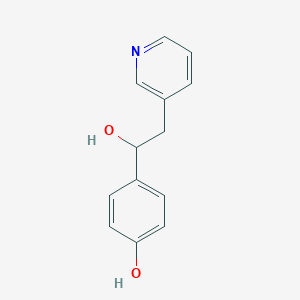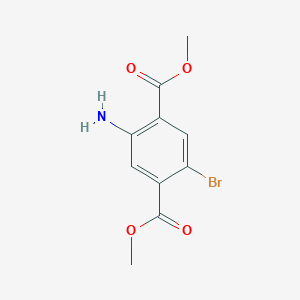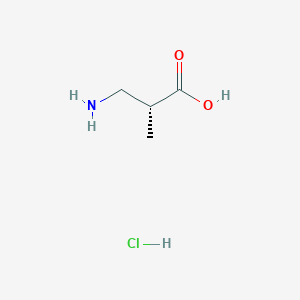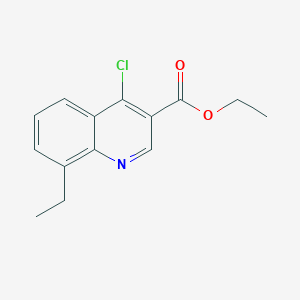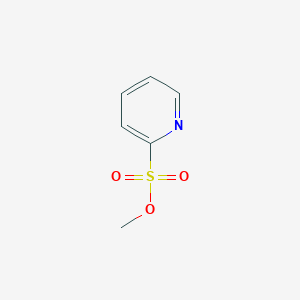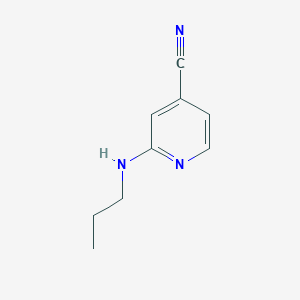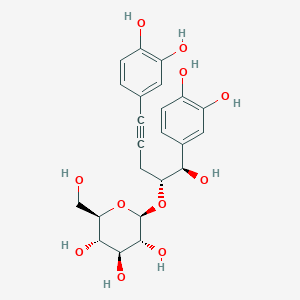
尼雅苷
描述
Nyasicoside is a naturally occurring compound extracted from plants of the Nyasalandsia genus. It is a glycoside compound with multiple fatty acid and sugar components. Nyasicoside has been recognized for its pharmacological activities, including anti-inflammatory, antioxidant, and antibacterial properties. It is widely used in traditional herbal medicine for treating inflammation and certain infections.
科学研究应用
Nyasicoside has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycoside reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its anti-inflammatory, antioxidant, and antibacterial properties, making it a candidate for drug development.
Industry: Utilized in the development of natural product-based pharmaceuticals and health supplements.
作用机制
Target of Action
Nyasicoside, a norlignan glucoside, has been found to have potent activity against ouabain-induced arrhythmia in the heart preparations of guinea pigs . This suggests that the primary targets of Nyasicoside are likely to be the cardiac cells, specifically those involved in the regulation of heart rhythm.
Mode of Action
It is known to have a strong binding ability to estrogen receptors . This interaction with estrogen receptors could potentially lead to changes in the regulation of heart rhythm, thereby providing its anti-arrhythmic effects .
Pharmacokinetics
The compound’s potent activity against ouabain-induced arrhythmia suggests that it may have good bioavailability in the heart tissues .
Result of Action
The primary result of Nyasicoside’s action is its potent activity against ouabain-induced arrhythmia in the heart preparations of guinea pigs . This suggests that Nyasicoside may have promising and beneficial thrombolytic activity .
生化分析
Biochemical Properties
Nyasicoside plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to inhibit ouabain-induced arrhythmia, suggesting its interaction with cardiac glycoside receptors . Additionally, Nyasicoside interacts with antioxidant enzymes, enhancing their activity and contributing to its antioxidative properties . These interactions highlight the compound’s potential in modulating biochemical pathways related to oxidative stress and cardiac function.
Cellular Effects
Nyasicoside exerts various effects on different cell types and cellular processes. In cardiac cells, it mitigates arrhythmia by modulating ion channels and receptors involved in cardiac rhythm regulation . In neuronal cells, Nyasicoside has shown potential antidepressant and anxiolytic effects, likely through its interaction with neurotransmitter receptors and signaling pathways . Furthermore, Nyasicoside influences gene expression related to oxidative stress response, enhancing the expression of antioxidant genes .
Molecular Mechanism
At the molecular level, Nyasicoside exerts its effects through several mechanisms. It binds to cardiac glycoside receptors, inhibiting the effects of ouabain and stabilizing cardiac rhythm . Additionally, Nyasicoside enhances the activity of antioxidant enzymes by binding to their active sites, thereby reducing oxidative stress . The compound also modulates gene expression by interacting with transcription factors involved in the oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nyasicoside have been observed to change over time. The compound is relatively stable under standard storage conditions, maintaining its activity for extended periods . Prolonged exposure to light and air can lead to degradation, reducing its efficacy . Long-term studies have shown that Nyasicoside continues to exert its antioxidative and anti-arrhythmic effects over time, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of Nyasicoside vary with different dosages in animal models. At lower doses, the compound effectively inhibits ouabain-induced arrhythmia without causing adverse effects . At higher doses, Nyasicoside can induce toxic effects, including gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Nyasicoside is involved in several metabolic pathways, primarily related to its antioxidative properties. The compound interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative stress . Additionally, Nyasicoside influences metabolic flux by modulating the levels of reactive oxygen species and other metabolites involved in oxidative stress response .
Transport and Distribution
Within cells and tissues, Nyasicoside is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Nyasicoside accumulates in tissues with high oxidative stress, such as the heart and brain, where it exerts its antioxidative and therapeutic effects .
Subcellular Localization
Nyasicoside is localized in specific subcellular compartments, where it exerts its activity. The compound is primarily found in the cytoplasm and mitochondria, where it interacts with antioxidant enzymes and modulates oxidative stress response . Additionally, Nyasicoside may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy .
准备方法
Synthetic Routes and Reaction Conditions
Nyasicoside can be synthesized through various methods, including extraction from plant sources and chemical synthesis. The extraction process typically involves soaking plant material in an appropriate organic solvent, followed by extraction and crystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of Nyasicoside involves large-scale extraction from plant sources. The process includes:
Harvesting: Collecting plant material from Nyasalandsia genus plants.
Extraction: Soaking the plant material in organic solvents such as methanol or ethanol.
Purification: Using techniques like column chromatography to purify the extracted compound.
Crystallization: Crystallizing the purified compound to obtain Nyasicoside in its pure form.
化学反应分析
Types of Reactions
Nyasicoside undergoes various chemical reactions, including:
Oxidation: Nyasicoside can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert Nyasicoside into reduced forms.
Substitution: Substitution reactions can replace certain functional groups in Nyasicoside with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products
相似化合物的比较
Nyasicoside is unique among similar compounds due to its specific structure and pharmacological activities. Similar compounds include:
Curcapicycloside: Another norlignan glucoside with similar pharmacological properties.
(1S,2R)-O-methylNyasicoside: A methylated derivative of Nyasicoside with distinct biological activities.
Curcapital: A phenanthrofuran compound with related pharmacological effects.
Nyasicoside stands out due to its potent anti-arrhythmic activity and its broad spectrum of biological activities, making it a valuable compound for further research and development.
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(1R,2R)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O11/c24-10-18-20(30)21(31)22(32)23(34-18)33-17(19(29)12-5-7-14(26)16(28)9-12)3-1-2-11-4-6-13(25)15(27)8-11/h4-9,17-32H,3,10H2/t17-,18-,19-,20-,21+,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEZVHWESYNLGU-XRWAXFQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#CCC(C(C2=CC(=C(C=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C#CC[C@H]([C@@H](C2=CC(=C(C=C2)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of nyasicoside and where is it found?
A1: Nyasicoside is a norlignan glucoside primarily isolated from plants of the genus Curculigo, particularly Curculigo capitulata [, ]. Its structure was originally assigned a 2S configuration [], but later revised to 2R based on biogenetic considerations and NOE studies of its tetra-O-methyl derivative's acetonide []. While its exact molecular formula and weight are not provided in the abstracts, its structure consists of a norlignan moiety linked to a glucose molecule.
Q2: What biological activities have been reported for nyasicoside?
A2: Nyasicoside has demonstrated potent activity against ouabain-induced arrhythmia in guinea pig heart preparations []. This suggests a potential cardioprotective effect, though further research is needed to confirm this and elucidate the mechanism of action. Additionally, one study explored the potential antithrombotic activity of a Curculigo recurvata extract, a plant species known to contain nyasicoside [, , , , ]. While the extract itself showed some clot lysis activity, it is unclear if nyasicoside directly contributed to this effect.
Q3: Has the structure-activity relationship (SAR) of nyasicoside or its derivatives been investigated?
A3: Yes, several derivatives of nyasicoside have been isolated and characterized, including curcapicycloside, (1S,2R)-O-methylnyasicoside, 3"-dehydroxynyasicoside, and 1-O-methylnyasicoside [, ]. These derivatives differ in their substituents and configurations at specific positions on the norlignan core. While the abstracts don't detail specific SAR studies comparing the activities of these derivatives, their discovery suggests that modifications to the nyasicoside structure are possible and may influence its biological activity.
Q4: Are there any studies investigating the potential of nyasicoside as a marker compound?
A4: One study investigated the phenolic profile and metabolomic composition of in vitro Curculigo latifolia propagules compared to the mother plant []. They found that nyasicoside, along with orcinol glucoside and vanillin, served as a marker compound differentiating the in vitro propagules from the mother plant organs. This finding suggests potential applications of nyasicoside as a chemotaxonomic marker or for quality control purposes in the production of C. latifolia extracts.
Q5: What analytical techniques have been used to characterize and study nyasicoside?
A5: Various spectroscopic techniques were employed to elucidate the structure of nyasicoside and its derivatives. These include Nuclear Overhauser Effect (NOE) studies to determine the relative configuration of substituents on the norlignan core []. Additionally, mass spectrometry techniques, specifically Ultrahigh-Performance Liquid Chromatography coupled with Quadrupole-Orbital Ion Trap Analyzer and High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS), have been utilized to profile and analyze nyasicoside in plant extracts [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


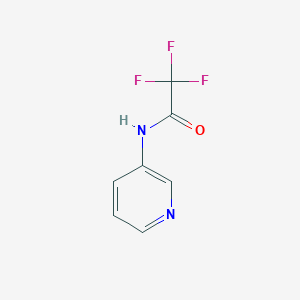
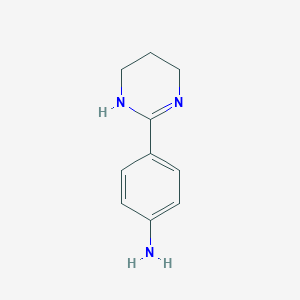
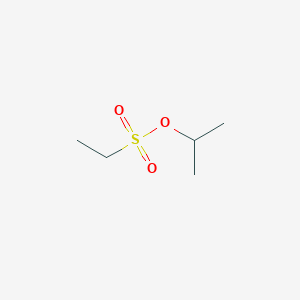
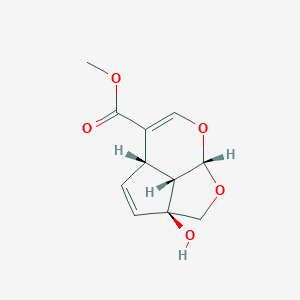
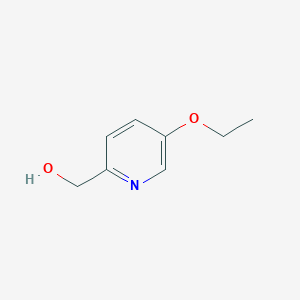
![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)
